molecular formula C7H16N2O2 B2597610 Ethyl (2S)-2-amino-3-(dimethylamino)propanoate CAS No. 2248184-06-5

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Cat. No.: B2597610
CAS No.: 2248184-06-5
M. Wt: 160.217
InChI Key: XXEJVXUQLDSSQQ-LURJTMIESA-N
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Description

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate is a chiral amino acid ester characterized by a dimethylamino (-N(CH₃)₂) substituent at the β-position of its propanoate backbone. The (2S) configuration confers stereochemical specificity, making it relevant in asymmetric synthesis and pharmaceutical applications. Its structure combines a basic dimethylamino group with an ester moiety, enabling diverse reactivity, including participation in cyclization reactions and serving as a precursor for heterocyclic compounds .

The dimethylamino group enhances solubility in polar solvents and influences electronic properties via its electron-donating nature, which can modulate reaction kinetics and product selectivity. This compound is synthetically accessible through methods involving amino acid esterification and subsequent functionalization, as seen in analogous systems .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(dimethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJVXUQLDSSQQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of ethyl (2S)-2-amino-3-(dimethylamino)propanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Ethyl (2S)-2-amino-3-(dimethylamino)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Drug Delivery Systems

Amphiphilic Copolymers:
Recent studies have highlighted the role of amphiphilic copolymers in enhancing drug delivery systems. Ethyl (2S)-2-amino-3-(dimethylamino)propanoate can be incorporated into these copolymers to form self-assembling nanoparticulate systems, such as micelles and polymersomes. These systems improve the solubility and bioavailability of hydrophobic drugs, enabling targeted delivery and controlled release mechanisms .

Skin Penetration Enhancers:
The compound has been identified as a potential skin penetration enhancer when formulated in topical drug delivery systems. It aids in increasing the flux of drugs across the skin barrier without causing irritation or compromising the stability of active pharmaceutical ingredients. This is particularly useful for formulations requiring effective transdermal delivery .

Medicinal Chemistry

Anticancer Applications:
In medicinal chemistry, this compound has been investigated for its role in formulating anticancer therapies. It can be utilized to encapsulate various chemotherapeutic agents within polymeric micelles or vesicles, enhancing their therapeutic efficacy while reducing peripheral toxicity. Studies have shown improved tumor reduction rates when these formulations are administered compared to free drug solutions .

Synthesis of Bioactive Compounds:
The compound serves as a building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties, making it a valuable asset in drug discovery processes .

Biochemical Tools

Research Applications:
this compound is also employed in biochemical research as a tool for studying cellular processes. Its ability to modify biological membranes and influence cellular uptake makes it useful in experiments aimed at understanding drug-cell interactions .

Case Studies

Study Application Findings
Aibani et al., 2021Amphiphilic CopolymersDemonstrated enhanced cellular uptake and stability of drug-loaded polymersomes compared to traditional liposomes .
Ghosh et al., 2000Skin Penetration EnhancementIdentified this compound as an effective enhancer for transdermal drug delivery formulations .
Recent Anticancer ResearchAnticancer Drug DeliveryShowed significant tumor reduction using polymersomes encapsulated with anticancer agents compared to free drugs .

Mechanism of Action

The mechanism by which ethyl (2S)-2-amino-3-(dimethylamino)propanoate exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Dimethylamino vs. Cyano/Ethoxycarbonyl Groups
  • Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl)amino-3-Diethylaminopropenamide (): Structure: Features a cyano-ethoxycarbonyl ethenyl group and diethylamino substituent. Reactivity: The electron-withdrawing cyano group stabilizes enamine intermediates, facilitating cyclization to form pyridones, thiazoles, and benzopyranones . Applications: Used as a protected amino group in heterocyclic synthesis for drug discovery . This difference may shift preference toward nucleophilic addition rather than cyclocondensation .
Dimethylamino vs. Aromatic Substituents
  • Ethyl (2S)-2-Amino-3-(4-fluorophenyl)propanoate (): Structure: Contains a 4-fluorophenyl group instead of dimethylamino. Properties: The fluorophenyl group introduces lipophilicity and metabolic stability, making it favorable in CNS-targeting pharmaceuticals. Comparison: The dimethylamino group’s basicity may enhance water solubility compared to the fluorophenyl derivative, which prioritizes blood-brain barrier penetration .
  • Ethyl (2S)-2-Amino-3-(4-hydroxyphenyl)propanoate (L-Tyrosine Ethyl Ester, ): Structure: Features a phenolic -OH group. Applications: Used in peptide synthesis and as a tyrosine precursor. Comparison: The phenolic -OH group enables hydrogen bonding, whereas the dimethylamino group offers stronger basicity (pKa ~10–11 vs. ~9.5 for phenol). This affects solubility and interaction with biological targets .

Spectroscopic and Structural Insights

  • NMR Spectroscopy: Ethyl (2S)-2-amino-3-(dimethylamino)propanoate: Expected ¹H NMR signals include a triplet for the ethyl ester (δ ~1.2–1.4 ppm), a singlet for dimethylamino protons (δ ~2.2–2.5 ppm), and a doublet for the α-proton (δ ~3.8–4.2 ppm). Ethyl 2-cyano-2-ethoxycarbonylethenyl derivatives (): Show distinct vinyl proton resonances (δ ~6.5–7.5 ppm) and coupling constants (J = 10–15 Hz) indicative of E/Z isomerism .
  • Crystallography: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), whereas dimethylamino substituents may enforce different steric constraints .

Biological Activity

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate, commonly referred to as a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is structurally related to amino acids and exhibits various pharmacological properties that are relevant in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C7_{7}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 160.22 g/mol
  • IUPAC Name : this compound

The presence of the dimethylamino group contributes to its basicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Studies suggest that compounds with similar structures may act as:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors : Research indicates that certain derivatives can inhibit nNOS, which is crucial for regulating neurotransmission and vascular functions . The inhibition of nNOS has implications for neuroprotective strategies in conditions such as stroke or neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have shown that derivatives of amino acids exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria . This suggests a potential application in developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs, showcasing their potency against various biological targets.

Activity Type Target IC50/EC50 Reference
nNOS InhibitionHuman nNOS19 nM
AntimicrobialE. coli16 μg/mL
AntiplasmodialPlasmodium falciparum32 μg/mL

Case Studies

  • Neuroprotection : A study exploring the effects of nNOS inhibitors demonstrated that this compound analogs could significantly reduce neuronal damage in animal models subjected to ischemic conditions. The results indicated a protective effect on neuronal cells, potentially through the modulation of nitric oxide levels .
  • Antimicrobial Efficacy : In vitro studies evaluated the antimicrobial activity of several derivatives against Chlamydia trachomatis and other bacteria. The findings revealed that these compounds had selective toxicity towards bacterial cells while maintaining low cytotoxicity towards human cells, indicating their potential as therapeutic agents .

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